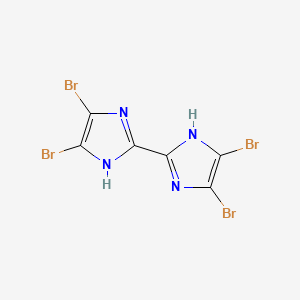
4,5-dibromo-2-(4,5-dibromo-1H-imidazol-2-yl)-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-dibromo-2-(4,5-dibromo-1H-imidazol-2-yl)-1H-imidazole is a brominated derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dibromo-2-(4,5-dibromo-1H-imidazol-2-yl)-1H-imidazole typically involves the bromination of imidazole derivatives. A common method includes:
Starting Material: Imidazole or a substituted imidazole.
Bromination: Using bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) or acetonitrile, under controlled temperature conditions.
Industrial Production Methods
Industrial production methods for brominated imidazoles may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common in large-scale production.
化学反応の分析
Types of Reactions
4,5-dibromo-2-(4,5-dibromo-1H-imidazol-2-yl)-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) can be used.
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido-imidazole derivative.
科学的研究の応用
Chemistry
Brominated imidazoles are used as intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
These compounds can act as inhibitors of certain enzymes or receptors, making them valuable in drug discovery and development.
Medicine
Industry
In materials science, brominated imidazoles can be used in the development of polymers and other advanced materials with specific properties.
作用機序
The mechanism of action of 4,5-dibromo-2-(4,5-dibromo-1H-imidazol-2-yl)-1H-imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity. The bromine atoms can enhance the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
4,5-dibromo-1H-imidazole: A simpler brominated imidazole with similar properties.
2,4,5-tribromo-1H-imidazole: Another brominated derivative with additional bromine atoms.
Uniqueness
4,5-dibromo-2-(4,5-dibromo-1H-imidazol-2-yl)-1H-imidazole is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules.
生物活性
4,5-Dibromo-2-(4,5-dibromo-1H-imidazol-2-yl)-1H-imidazole is a brominated derivative of imidazole, known for its diverse biological activities. Imidazole derivatives have been extensively studied due to their broad range of pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article reviews the biological activity of this specific compound, synthesizing findings from various research studies.
- IUPAC Name : this compound
- Molecular Formula : C6H2Br4N4
- Molecular Weight : 449.726 g/mol
- CAS Number : 98138-00-2
Synthesis
The synthesis of this compound typically involves:
- Starting Material : Imidazole or substituted imidazole.
- Bromination : Utilizing bromine (Br₂) or N-bromosuccinimide (NBS) as brominating agents.
- Reaction Conditions : Conducted in organic solvents like dichloromethane or acetonitrile under controlled temperatures.
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5.64 to 77.38 µM |
| Escherichia coli | 2.33 to 156.47 µM |
| Bacillus subtilis | 4.69 to 22.9 µM |
| Klebsiella pneumoniae | Not specified |
In studies involving similar compounds, imidazole derivatives have shown promising results against these pathogens, suggesting potential applications in treating infections .
Antifungal Activity
The compound also demonstrates antifungal activity against strains such as Candida albicans and Fusarium oxysporum, with MIC values ranging from 16.69 to 78.23 µM for C. albicans and up to 222.31 µM for Fusarium oxysporum . This highlights its potential in antifungal therapies.
The mechanism by which this compound exerts its biological effects is likely related to its ability to interact with various molecular targets within microbial cells. The presence of bromine atoms enhances its binding affinity to enzymes or receptors, potentially inhibiting their activity and leading to microbial cell death.
Case Studies
- Antimicrobial Evaluation : Jain et al. synthesized related imidazole derivatives and evaluated their antimicrobial efficacy through diffusion methods against S. aureus, E. coli, and B. subtilis. The results indicated that certain derivatives exhibited superior antimicrobial properties compared to standard antibiotics .
- Pharmacological Review : A comprehensive review highlighted the broad pharmacological activities of imidazole derivatives, emphasizing their roles in drug development due to their diverse biological properties including antibacterial and antifungal activities .
特性
IUPAC Name |
4,5-dibromo-2-(4,5-dibromo-1H-imidazol-2-yl)-1H-imidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br4N4/c7-1-2(8)12-5(11-1)6-13-3(9)4(10)14-6/h(H,11,12)(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPPZZFKNGUKQSW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N1)C2=NC(=C(N2)Br)Br)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br4N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













